molecular formula C16H14Cl2N2O2 B1206600 Phenobenzuron CAS No. 3134-12-1

Phenobenzuron

Cat. No. B1206600
CAS RN: 3134-12-1
M. Wt: 337.2 g/mol
InChI Key: QQXXYTVEGCOZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenobenzuron is a member of benzamides.

Scientific Research Applications

Endocrine Disruption and Reproductive Health

Phenols, including Phenobenzuron, have been studied for their potential endocrine-disrupting effects. Aker et al. (2016) investigated the association of phenols and parabens with reproductive and thyroid hormones in pregnant women. They found that certain phenols and parabens were associated with altered hormone levels, which could contribute to adverse health effects in mothers or offspring, suggesting a need for further research in this area Aker et al., 2016.

Environmental Contamination and Removal Techniques

Phenols, including Phenobenzuron, are also a concern in environmental contamination. Ahmaruzzaman and Sharma (2005) explored the use of various adsorbents for the removal of phenol from wastewater, indicating the importance of finding effective ways to mitigate environmental contamination by phenolic compounds Ahmaruzzaman & Sharma, 2005.

Agricultural Applications

Phenobenzuron has applications in agriculture. Portu et al. (2016) found that the application of elicitors, including Phenobenzuron, can increase the phenolic content in grapes and wine, which has implications for improving wine quality and the agricultural practices of vineyards Portu et al., 2016.

Impact on Human Health

Several studies have examined the impact of environmental phenols on human health. For instance, Watkins et al. (2015) looked at the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. They found that exposure to BPA and select parabens during pregnancy might be related to oxidative stress and inflammation, which could influence birth outcomes and other adverse health effects Watkins et al., 2015.

Phenol Exposure and Cancer Risk

Parada et al. (2019) explored the relationship between urinary phenol biomarkers and breast cancer incidence and mortality. They found that certain parabens were associated with both the risk of developing breast cancer and mortality following breast cancer, suggesting differential associations with health risks Parada et al., 2019.

properties

CAS RN

3134-12-1

Product Name

Phenobenzuron

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)benzamide

InChI

InChI=1S/C16H14Cl2N2O2/c1-19(2)16(22)20(12-8-9-13(17)14(18)10-12)15(21)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

QQXXYTVEGCOZRF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

melting_point

119.0 °C

Other CAS RN

3134-12-1

solubility

4.74e-05 M

synonyms

phenobenzuron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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